molecular formula C23H29NO B5141936 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol

4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol

Numéro de catalogue B5141936
Poids moléculaire: 335.5 g/mol
Clé InChI: LLVHGGXMXPNCGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol, also known as ATDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. ATDP belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Mécanisme D'action

The exact mechanism of action of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol is not well understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of inflammatory mediators. 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β, and to reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. Additionally, 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in pain perception and seizure activity.
Biochemical and Physiological Effects
4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to inhibit the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. Additionally, 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in pain perception and seizure activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to exhibit anticonvulsant properties, making it a potential treatment option for epilepsy. However, one of the limitations of using 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol. Additionally, further studies could investigate the exact mechanism of action of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol, and its potential interactions with other drugs. Furthermore, research could focus on the development of novel formulations of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol that improve its solubility and bioavailability, making it more suitable for use in vivo. Finally, further studies could investigate the potential therapeutic applications of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol in other disease conditions, such as cancer and neurodegenerative disorders.

Méthodes De Synthèse

4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol can be synthesized using a multi-step process that involves the reaction of allyl bromide with 2,6-diphenylpiperidin-4-one, followed by reduction with sodium borohydride and subsequent alkylation with methyl iodide. The final step involves the reaction of the resulting compound with hydroxylamine hydrochloride to yield 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol. The purity and yield of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol can be improved using various purification techniques, such as recrystallization and column chromatography.

Applications De Recherche Scientifique

4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Additionally, 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to exhibit anticonvulsant properties, making it a potential treatment option for epilepsy.

Propriétés

IUPAC Name

1,3,5-trimethyl-2,6-diphenyl-4-prop-2-enylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO/c1-5-16-23(25)17(2)21(19-12-8-6-9-13-19)24(4)22(18(23)3)20-14-10-7-11-15-20/h5-15,17-18,21-22,25H,1,16H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVHGGXMXPNCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(C(C1(CC=C)O)C)C2=CC=CC=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethyl-2,6-diphenyl-4-(prop-2-en-1-yl)piperidin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.